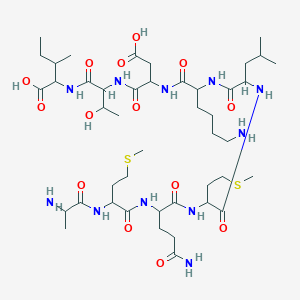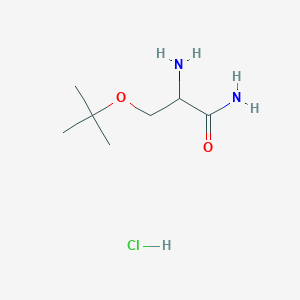
Sitagliptin EP Impurity B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for the synthesis of Sitagliptin EP Impurity B. These methods include chemical resolution and asymmetric hydrogenation .
Chemical Resolution: This method involves the reduction of enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid.
Asymmetric Hydrogenation: This method involves the hydrogenation of β-ketomide intermediates.
Industrial Production Methods
The industrial production of Sitagliptin and its impurities typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Sitagliptin EP Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in isopropanol at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Sitagliptin EP Impurity B has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the quality control and validation of Sitagliptin formulations.
Analytical Chemistry: It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Toxicological Studies: It is used to evaluate the toxicity and safety of Sitagliptin and its impurities.
作用機序
Sitagliptin EP Impurity B, like Sitagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon release, thereby improving blood glucose control .
類似化合物との比較
Sitagliptin EP Impurity B can be compared with other impurities of Sitagliptin, such as:
Sitagliptin EP Impurity A:
Sitagliptin EP Impurity C: Another impurity with a similar chemical structure but different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and interactions with biological targets .
特性
分子式 |
C16H19F5N5O5P |
|---|---|
分子量 |
487.32 g/mol |
IUPAC名 |
3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4) |
InChIキー |
UOKMPNRCGWVMBY-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)


![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)


![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)
